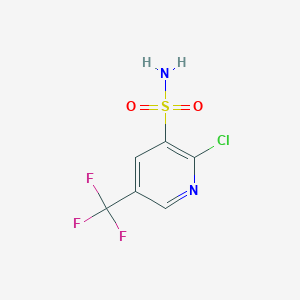

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide

Vue d'ensemble

Description

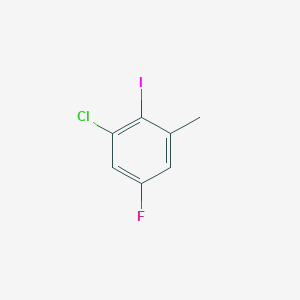

2-Chloro-5-trifluoromethylpyridine is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 .

Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis

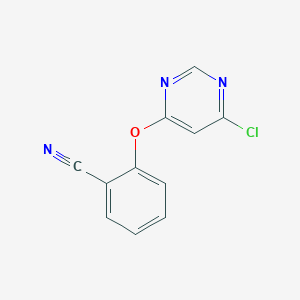

The SMILES string of 2-Chloro-5-trifluoromethylpyridine is FC(F)(F)c1ccc(Cl)nc1 . The InChI is 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .Chemical Reactions Analysis

2-Chloro-5-trifluoromethylpyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis

2-Chloro-5-trifluoromethylpyridine is a white to yellowish crystalline low melting solid . It has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Applications De Recherche Scientifique

Crystal Structure Analysis

- Pyridinesulfonic acid and pyridinesulfonamide, including 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide, are studied for their hydrogen bonding and molecular packing properties. These studies provide insights for polymorph screening and solid form hunting of pharmacologically active sulfonamides (Akiri et al., 2012).

Chemical Synthesis

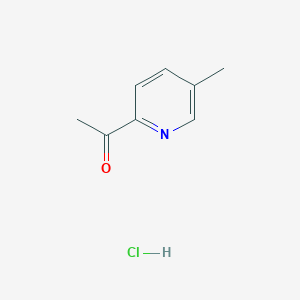

- The compound is used in the synthesis of various pyridine and quinoline derivatives. Its role in amide activation with trifluoromethanesulfonic anhydride is notable for its compatibility with sensitive substrates and a variety of functional groups (Movassaghi et al., 2007).

Polymer Development

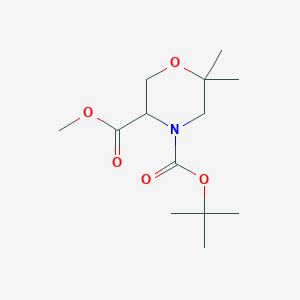

- This chemical plays a role in the synthesis of novel sulfoxide containing bis(ether amine) monomers, contributing to the development of organic-soluble poly(ether amide)s. These polymers exhibit outstanding solubility and can form flexible and tough films (Shockravi et al., 2009).

Catalysis in Chemical Reactions

- The compound is involved in the one-pot multi-component synthesis of imidazoles, acting as a catalyst. Its utility in such reactions highlights its importance in the synthesis of complex organic compounds (Zare et al., 2015).

Chemotherapeutic Research

- Historically, derivatives of pyridine-3-sulfonic acid, which include compounds like 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide, were investigated for their ability to inhibit bacterial growth by interfering with nicotinic acid metabolism (Mcilwain, 1940).

Environmental Impact Studies

- Research on polyfluorinated amides, which include this compound, has explored their role as historical sources of perfluorinated carboxylic acids in the environment, particularly through atmospheric oxidation processes (Jackson et al., 2013).

Safety And Hazards

2-Chloro-5-trifluoromethylpyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and it may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Trifluoromethylpyridines, such as 2-Chloro-5-trifluoromethylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-4(15(11,13)14)1-3(2-12-5)6(8,9)10/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUGCJLKPWAEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230182 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

CAS RN |

1208081-89-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

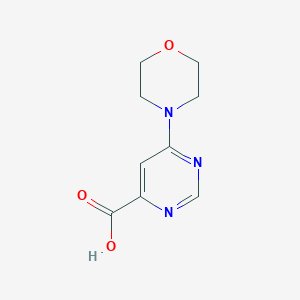

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)

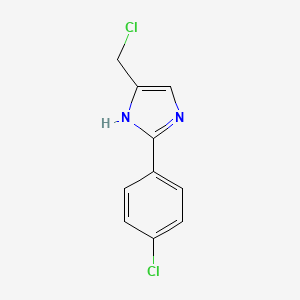

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)

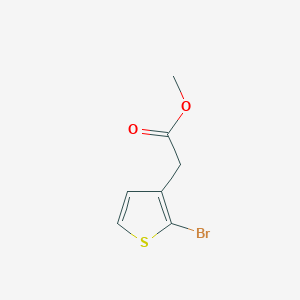

![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)